molecular formula C21H27N3O3 B5157655 N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine

Cat. No. B5157655
M. Wt: 369.5 g/mol
InChI Key: FTHMOWZFNZXWAN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the concentration of incretin hormones, which results in improved glucose control.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and inhibiting glucagon secretion. By inhibiting N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors increase the concentration of incretin hormones, which results in improved glucose control.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have several biochemical and physiological effects on the body. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors increase the concentration of incretin hormones, which results in improved glucose control. In addition, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to decrease the concentration of inflammatory markers, such as C-reactive protein (CRP), and improve endothelial function, which may have a beneficial effect on cardiovascular health.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. One advantage is that they have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus. However, one limitation is that N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors may not be effective in all patients with type 2 diabetes mellitus, and their efficacy may vary depending on the patient's individual characteristics.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors. One direction is to investigate the long-term safety and efficacy of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in patients with type 2 diabetes mellitus. Another direction is to investigate the potential use of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, future research may focus on developing more potent and selective N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors, as well as investigating the potential use of combination therapy with other antidiabetic agents.
In conclusion, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors are a class of drugs that have been extensively studied and are widely used in the treatment of type 2 diabetes mellitus. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine), which is responsible for the degradation of incretin hormones. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments, and there are several future directions for research on N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the pyridine and phenyl groups. The most common method for synthesizing N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors is through a combination of organic synthesis and medicinal chemistry techniques. The synthesis of N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors is a complex process that requires expertise in organic chemistry and pharmaceutical sciences.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been extensively studied in preclinical and clinical trials, and their efficacy and safety have been well established. N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to effectively lower HbA1c levels, fasting plasma glucose levels, and postprandial glucose levels in patients with type 2 diabetes mellitus. In addition, N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have a low risk of hypoglycemia, weight gain, and cardiovascular events, making them a favorable treatment option for patients with type 2 diabetes mellitus.

properties

IUPAC Name

1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-7-6-17(14-20(19)27-2)23-18-4-3-13-24(15-18)21(25)8-5-16-9-11-22-12-10-16/h6-7,9-12,14,18,23H,3-5,8,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHMOWZFNZXWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine

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